Product packaging for 4-(Chloromethyl)-6-methylpyrimidine(Cat. No.:CAS No. 98198-62-0)

4-(Chloromethyl)-6-methylpyrimidine

Cat. No.: B2664973
CAS No.: 98198-62-0
M. Wt: 142.59
InChI Key: OZENUHPFDNKJML-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methylpyrimidine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2 B2664973 4-(Chloromethyl)-6-methylpyrimidine CAS No. 98198-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-2-6(3-7)9-4-8-5/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZENUHPFDNKJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Pyrimidine Chemistry and Halomethyl Heterocycles

The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions, is a privileged structure in chemistry and biology. Derivatives of pyrimidine are ubiquitous in nature, forming the basis of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. This biological prevalence has inspired chemists to explore pyrimidine derivatives for a wide range of applications. In the agrochemical sector, for instance, several commercial fungicides are built upon a pyrimidine framework, highlighting the scaffold's importance in developing bioactive molecules. mdpi.com

Parallel to the significance of the pyrimidine core is the synthetic utility of halomethyl heterocycles. This class of compounds is characterized by a heterocyclic ring bearing a methyl group substituted with one or more halogen atoms (e.g., -CH₂Cl). The presence of the halogen creates a reactive electrophilic center, making these compounds valuable intermediates for constructing more complex molecular architectures. farmaciajournal.comnih.gov The reactivity of the halomethyl group is often modulated by the electronic properties of the heterocyclic system to which it is attached. farmaciajournal.com

4-(Chloromethyl)-6-methylpyrimidine is a prime example of a molecule that exists at the intersection of these two important areas. It provides chemists with a robust platform that marries the desirable properties of the pyrimidine ring with the versatile reactivity of a chloromethyl functional group, enabling its use in the synthesis of diverse and complex target molecules. mdpi.comvulcanchem.com

Overview of Its Structural Characteristics and Reactivity Potential for Advanced Synthetic Endeavors

Classical Synthetic Pathways and their Mechanistic Considerations

The traditional synthesis of this compound often begins with the construction of the pyrimidine ring, followed by chloromethylation. A common precursor is 4-hydroxy-6-methylpyrimidine, which can be synthesized through the condensation of ethyl acetoacetate (B1235776) with a suitable amidine or urea (B33335) derivative.

One established method for the chlorination of a hydroxypyrimidine is the use of phosphorus oxychloride (POCl3). This reaction typically involves heating the hydroxy-containing substrate in excess POCl3, often in the presence of an organic base like pyridine (B92270). The mechanism involves the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the corresponding chloropyrimidine. For the synthesis of 4-chloro-2-isopropyl-6-methylpyrimidine, 6-hydroxy-2-isopropyl-4-methylpyrimidine is treated with POCl3 at elevated temperatures.

Following the formation of a suitable pyrimidine core, the chloromethyl group is introduced. This can be achieved through chloromethylation reactions, for instance, by reacting the pyrimidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Modernized and Optimized Synthetic Protocols

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and scalable methods for the synthesis of pyrimidine derivatives, including this compound.

Catalytic Approaches in the Formation of this compound

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher yields, improved selectivity, and milder reaction conditions. For pyrimidine synthesis, various catalysts, including acids, bases, and metal catalysts like palladium, copper, and iron, are utilized. For instance, the synthesis of pyrano[2,3,d]pyrimidine derivatives has been achieved using diammonium hydrogen phosphate (B84403) as a catalyst in an aqueous medium.

In the context of chlorination, solvent-free methods using equimolar amounts of POCl3 and a base like pyridine have been developed for large-scale preparations, offering a more environmentally friendly alternative to traditional methods that use excess POCl3 as both a reagent and a solvent.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient processes. Techniques such as microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions in a single pot are being explored to reduce reaction times, simplify workups, and decrease waste generation. The use of water as a solvent and the development of solvent-free reaction conditions are particularly noteworthy in the pursuit of greener synthetic routes.

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry has emerged as a powerful technology for the scalable and safe production of chemical compounds. This approach offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents and intermediates safely. For the synthesis of pyrimidine derivatives, flow reactors can facilitate rapid and efficient reactions, often with higher yields and purity compared to batch processes. For example, continuous-flow systems have been successfully employed for the synthesis of various heterocyclic compounds, demonstrating the potential for the scalable production of intermediates like this compound.

Regioselective Synthetic Strategies for Pyrimidine Chloromethylation

The regioselectivity of chloromethylation is a critical aspect of the synthesis of this compound, as the position of the chloromethyl group significantly influences the final product's properties and reactivity. The introduction of the chloromethyl group at a specific position on the pyrimidine ring can be challenging due to the presence of multiple potential reaction sites.

Strategies to control regioselectivity often involve the careful choice of starting

Reactivity Profiles and Mechanistic Investigations of 4 Chloromethyl 6 Methylpyrimidine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The most prominent reaction pathway for 4-(chloromethyl)-6-methylpyrimidine involves the nucleophilic substitution at the exocyclic chloromethyl group. This carbon center is highly electrophilic, readily undergoing displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, to yield a variety of substituted pyrimidine (B1678525) derivatives. This reactivity is foundational to its use as a versatile building block in the synthesis of more complex molecules.

The substrate is a primary alkyl halide, where the carbon atom bearing the leaving group (chloride) is bonded to only one other carbon. Primary substrates strongly disfavor the SN1 mechanism because it would require the formation of a highly unstable primary carbocation. libretexts.org The SN2 mechanism, which involves a single concerted step where the nucleophile attacks as the leaving group departs, avoids this high-energy intermediate. youtube.com

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry at the reaction center. In the case of the achiral chloromethyl group, this inversion is not stereochemically observable but is a key feature of the mechanism.

FactorSN1 PathwaySN2 PathwayImplication for this compound
Substrate Structure Favored by tertiary (3°) and secondary (2°) halidesFavored by methyl and primary (1°) halides libretexts.orgThe compound is a primary halide, strongly favoring the SN2 pathway .
Carbocation Stability Requires a stable carbocation intermediateNo carbocation intermediate is formedFormation of a primary carbocation is energetically unfavorable, disfavoring the SN1 pathway. youtube.com
Electronic Effect of Ring Electron-donating groups stabilize the carbocationElectron-withdrawing groups enhance electrophilicity of the carbon center The electron-withdrawing pyrimidine ring enhances the electrophilicity of the CH₂Cl carbon, favoring attack by a nucleophile in an SN2 reaction .
Solvent Favored by polar protic solvents (e.g., water, ethanol) libretexts.orgFavored by polar aprotic solvents (e.g., acetone, DMSO) libretexts.orgThe reaction can be directed towards SN2 by choosing a polar aprotic solvent.

The reactivity of the chloromethyl group is significantly influenced by both steric and electronic factors originating from the pyrimidine ring.

Steric Factors: Steric hindrance plays a crucial role in SN2 reactions. The rate of reaction can be significantly reduced by bulky substituents near the reaction center that impede the backside attack of the nucleophile. libretexts.orgspcmc.ac.in In this compound, the adjacent methyl group at C-6 introduces a degree of steric hindrance. While not as prohibitive as a tertiary substrate, this steric bulk can slow the reaction rate compared to an unhindered primary halide like methyl chloride. However, the powerful electronic activation from the pyrimidine ring generally overcomes this moderate steric effect, and substitution reactions proceed efficiently.

Reactivity of the Pyrimidine Core: Electrophilic and Nucleophilic Aromatic Substitution

The pyrimidine ring itself possesses distinct reactivity towards aromatic substitution, which is largely opposite to that of benzene.

Electrophilic Aromatic Substitution (EAS): The pyrimidine ring is strongly deactivated towards electrophilic attack. The electron-withdrawing nature of the two ring nitrogens reduces the electron density of the aromatic system, making it a poor nucleophile. wikipedia.orgbhu.ac.in Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic nitrogen atoms are protonated, which further deactivates the ring. researchgate.netpitt.edu Consequently, electrophilic substitution on unactivated pyrimidines is difficult. bhu.ac.in When such reactions are forced to occur, typically through the presence of activating substituents like hydroxyl or amino groups, substitution preferentially takes place at the C-5 position, which is the most electron-rich carbon on the ring. wikipedia.orgresearchgate.netslideshare.net For this compound, which lacks strong activating groups, electrophilic aromatic substitution on the ring is not a favored reaction.

Nucleophilic Aromatic Substitution (NAS): Conversely, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is attached to the ring. wikipedia.org The positions most activated for nucleophilic attack are C-2, C-4, and C-6, as the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atoms. stackexchange.com While this compound does not have a leaving group directly on the ring, understanding this reactivity is crucial. For instance, in related compounds like 2,4-dichloropyrimidines, nucleophilic attack occurs selectively, often at the C-4 position. wuxiapptec.com The presence of other substituents can alter this regioselectivity. wuxiapptec.com Recent studies also suggest that while the SNAr mechanism is often depicted as a two-step process, many of these reactions on heterocycles may proceed through a concerted mechanism. nih.gov

Metal-Catalyzed Coupling Reactions Involving the Chloromethyl Group

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While many studies on pyrimidines focus on coupling at a halogenated position on the ring itself (e.g., C4-Cl), the chloromethyl group of this compound can also participate in such reactions, behaving similarly to a benzylic halide.

Reactions like the Kumada coupling, which utilizes nickel or palladium catalysts to couple Grignard reagents with organic halides, are viable pathways. organic-chemistry.orgnrochemistry.comambeed.com This would involve the reaction of this compound with an organomagnesium reagent (R-MgBr) to form a new C-C bond at the methylene (B1212753) position. The general mechanism involves oxidative addition of the catalyst into the C-Cl bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com The choice of catalyst and ligands is critical for achieving high yields and preventing side reactions. Iron-catalyzed cross-coupling reactions have also emerged as a more economical and environmentally friendly alternative for certain substrates. acs.org

Other Transformations and Rearrangement Reactions (e.g., skeletal editing)

The dual reactivity of the electrophilic chloromethyl group and the pyrimidine core makes this compound a valuable precursor for synthesizing fused heterocyclic systems through intramolecular cyclization or tandem reactions.

A common strategy involves reacting a multifunctional pyrimidine with a nucleophile that contains a second reactive site. For example, the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with 4,5-dihydrothiazol-2-amine leads to the formation of a tricyclic fused system, 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-A]pyrimidine. researchgate.net This type of reaction proceeds through an initial nucleophilic substitution at one of the ring chlorines, followed by an intramolecular substitution involving the chloromethyl group to close the new ring. Such transformations are key in building molecular complexity from relatively simple starting materials. researchgate.net

Rearrangement reactions are also known for certain pyrimidine and related dihydropyridine (B1217469) derivatives. For instance, some 4-chloromethyl-1,4-dihydropyridine derivatives are known to undergo rearrangement to form pyrrolo[1,2-c]pyrimidines. cdnsciencepub.comrsc.org While not directly documented for this compound, these examples highlight the potential for skeletal reorganization in related heterocyclic systems. The Kost-Sagitullin rearrangement is another known isomerization recyclization of pyrimidines, demonstrating the dynamic nature of the pyrimidine ring under certain conditions. researchgate.net

Kinetic and Thermodynamic Studies of Key Reactions

Quantitative kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, computational methods, particularly Density Functional Theory (DFT), have been widely applied to pyrimidine derivatives to predict their reactivity and thermodynamic properties. mdpi.combohrium.comnih.gov

These computational studies provide valuable insights into:

Reactivity Indices: Calculation of frontier molecular orbitals (HOMO-LUMO) helps predict the most likely sites for nucleophilic and electrophilic attack. A smaller HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com For a related compound, DFT calculations were used to correlate charge distribution with inhibitory activity against specific enzymes.

Thermodynamic Parameters: DFT can be used to calculate thermodynamic properties such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and entropies (ΔS) for proposed reaction pathways. bohrium.comresearchgate.net Studies on the interaction of pyrimidine derivatives with metal clusters have shown that adsorption processes are typically exothermic (negative ΔH) and spontaneous (negative ΔG). bohrium.com Such calculations can determine whether a reaction is thermodynamically favorable and can help predict the equilibrium position.

Transition State Analysis: By modeling the transition states of potential reaction mechanisms (e.g., SN1 vs. SN2), activation energies can be calculated. The pathway with the lower activation energy is kinetically favored. For similar pyridine (B92270) compounds, DFT calculations have confirmed that substitution at the 4-position has a lower activation energy than at other positions.

Table 2: Representative Parameters from DFT and Thermodynamic Studies of Pyrimidine Derivatives
ParameterMethod/StudySignificanceReference
Gibbs Free Energy (ΔG) Thermodynamic analysis of 4,6-dihydroxypyrimidine (B14393) synthesisA negative ΔG indicates a spontaneous, thermodynamically favorable reaction. researchgate.net
Dipole Moment DFT analysis of pyrimidine derivativesA high dipole moment can indicate high reactivity and polarity of the molecule. mdpi.com
HOMO-LUMO Gap DFT calculations on pyrimidine derivativesA smaller energy gap is associated with higher chemical reactivity. mdpi.comnih.gov
Adsorption Energy (Eads) DFT study of pyrimidine interaction with metal clustersIndicates the stability of the complex formed between the molecule and a surface or catalyst. bohrium.com

These theoretical approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound in the absence of extensive experimental kinetic data.

Advanced Applications of 4 Chloromethyl 6 Methylpyrimidine As a Strategic Building Block in Organic Synthesis

Construction of Novel Pyrimidine (B1678525) Derivatives and Fused Heterocyclic Systems

The reactivity of the chloromethyl group in 4-(chloromethyl)-6-methylpyrimidine makes it an ideal starting material for the synthesis of a wide range of functionalized pyrimidines and for the construction of multi-ring heterocyclic systems through annulation and heterocyclization reactions.

Synthesis of Functionalized Pyrimidines

The chloromethyl group serves as a reactive handle for the introduction of various functional groups onto the pyrimidine ring. This is typically achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles. For instance, it can be used as a building block for pharmaceutical compounds, including antiviral and anticancer agents. The versatility of this approach allows for the creation of a library of pyrimidine derivatives with tailored electronic and steric properties.

A notable example is the synthesis of 6-ferrocenyl-4-aryl-2-substituted pyrimidines, where the pyrimidine core is elaborated with ferrocenyl and aryl groups. researchgate.net Some of these derivatives have shown promising antiamoebic activity. researchgate.net The synthesis of these complex molecules often begins with a chalcone-like condensation followed by cyclization with a suitable amidine, showcasing the stepwise elaboration of the pyrimidine framework.

Annulation and Heterocyclization Reactions for Multi-Ring Systems

Perhaps the most significant application of this compound and its analogues lies in their use as precursors for the synthesis of fused heterocyclic systems. The chloromethyl group, often in concert with other reactive sites on the pyrimidine ring, facilitates cyclization reactions to form new rings.

One-pot, multi-step reactions are frequently employed to construct these complex architectures efficiently. For example, the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (B95802) with various binucleophiles leads to the formation of novel tricyclic and tetracyclic systems. These reactions often proceed with high regioselectivity, a crucial aspect for the synthesis of well-defined isomers.

Several novel fused heterocyclic systems have been synthesized using this strategy, including:

Pyrimido[4,5-e] researchgate.netfigshare.comdiazepines: A one-pot, two-step synthesis involving the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine yields the tricyclic system 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e] researchgate.netfigshare.comdiazepine. researchgate.netresearchgate.net

Pyrimido[4,5-e]tetrazolo[5,1-b] researchgate.netfigshare.commdpi.comthiadiazepines: These novel seven-membered heterocyclic systems are formed through the heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with sodium 1-amino-1H-tetrazole-5-thiolate. figshare.com

Pyrimido[5,4-f] researchgate.netfigshare.comoxazepines: The reaction of 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine with 2-aminophenol (B121084) leads to the formation of the tricyclic system 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f] researchgate.netfigshare.comoxazepine. tandfonline.com

Imidazo- and benzimidazo-[2,1-b]pyrimido[4,5-d] researchgate.netmdpi.comthiazines: These heterocyclic systems are synthesized via a one-pot cyclocondensation of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with imidazolidine-2-thione or 1H-benzimidazole-2(3H)-thione. bohrium.com

Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines: The reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine results in the formation of 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine. researchgate.net

These examples underscore the power of this compound as a versatile platform for generating molecular diversity in heterocyclic chemistry.

Role in the Elaboration of Complex Organic Frameworks

Beyond the synthesis of discrete molecules, building blocks like this compound are integral to the construction of more elaborate and complex organic frameworks. These frameworks can range from large, multi-component molecules to extended, porous materials.

The principles of reticular chemistry, which involve the assembly of molecular building blocks into ordered networks, are relevant here. While not a direct precursor to metal-organic frameworks (MOFs) in the traditional sense, the functionalized pyrimidines derived from it can act as ligands for the construction of coordination polymers. The ability to introduce various functionalities onto the pyrimidine ring allows for the tuning of the electronic and steric properties of these ligands, which in turn influences the structure and properties of the resulting framework.

Precursor in the Synthesis of Advanced Materials Monomers and Ligands

The functionalized pyrimidine derivatives synthesized from this compound can serve as monomers for the synthesis of advanced materials. For instance, the introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, onto the pyrimidine ring would allow for its incorporation into polymers. This could lead to materials with tailored properties, such as enhanced thermal stability or specific optical or electronic characteristics.

The pyrimidine core is a known component of various biologically active molecules and materials. The ability to readily functionalize this core using this compound opens up possibilities for creating new monomers for applications in drug delivery, diagnostics, and biomaterials. For example, pyrimidine-containing polymers could be designed to interact with specific biological targets.

Moreover, the diverse range of functionalized pyrimidines that can be synthesized are valuable as ligands in coordination chemistry. The nitrogen atoms of the pyrimidine ring, along with any additional donor atoms introduced through functionalization, can coordinate to metal ions, forming metal complexes with interesting catalytic or material properties. The development of new ligands is crucial for advancing fields such as catalysis, sensing, and molecular magnetism.

Spectroscopic and Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of the elemental composition of 4-(chloromethyl)-6-methylpyrimidine. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish the compound's exact mass from those of other molecules with the same nominal mass. For this compound (C₆H₇ClN₂), the expected monoisotopic mass can be calculated with high accuracy, allowing for unequivocal molecular formula determination.

Beyond formula confirmation, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides critical insights into the molecule's structural integrity through fragmentation analysis. Under electron ionization (EI), the parent molecular ion [M]⁺ undergoes characteristic fragmentation, yielding a pattern that serves as a molecular fingerprint. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. A plausible fragmentation pathway for this compound would involve an alpha-fragmentation, a common process for compounds with heteroatoms. libretexts.org This could begin with the loss of the chlorine atom or the entire chloromethyl group.

Key fragmentation steps may include:

Loss of Chlorine: The initial radical cation could lose a chlorine radical to form a stable pyrimidinyl-methyl carbocation.

Loss of the Chloromethyl Group: Cleavage of the C-C bond between the pyrimidine (B1678525) ring and the chloromethyl group.

Ring Cleavage: Subsequent fragmentation of the pyrimidine ring itself.

Analysis of these fragmentation patterns is crucial for confirming the identity of the compound in complex mixtures and for structural elucidation of its reaction products. mdpi.com

Table 1: Predicted HRMS Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺ [C₆H₈ClN₂]⁺ 143.0371
[M+Na]⁺ [C₆H₇ClN₂Na]⁺ 165.0190

Note: The data in this table is predicted and serves as an illustrative example of what would be obtained via HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

In a typical ¹H NMR spectrum, the molecule would exhibit three distinct signals:

A singlet corresponding to the three protons of the methyl (CH₃) group.

A singlet for the two protons of the chloromethyl (CH₂Cl) group.

Two distinct signals in the aromatic region for the two non-equivalent protons on the pyrimidine ring.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the methyl carbon, the chloromethyl carbon, and the four distinct carbons of the pyrimidine ring. The chemical shifts are highly sensitive to the electronic environment, confirming the presence of the electron-withdrawing chlorine atom and the positions of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Methyl -CH₃ ~2.5 ~24
Chloromethyl -CH₂Cl ~4.7 ~45
Pyrimidine Ring C2-H ~9.0 ~158
Pyrimidine Ring C4 - ~170
Pyrimidine Ring C5-H ~7.3 ~120

Note: Data is predicted based on typical values for pyrimidine derivatives. rsc.orguc.pt Solvent: CDCl₃.

For unambiguous assignment, especially in complex derivatives, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptnationalmaglab.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the parent compound, COSY would primarily confirm the coupling between the C2-H and C5-H protons if any long-range coupling exists, though it is often weak in pyrimidines.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would definitively link the proton signal at ~2.5 ppm to the methyl carbon, the ~4.7 ppm signal to the chloromethyl carbon, and the aromatic proton signals to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial 2D experiment for confirming the substitution pattern. It reveals correlations between protons and carbons over two to three bonds. Key expected correlations for this compound would include:

The methyl protons (H-C7) to the C6 and C5 carbons of the ring.

The chloromethyl protons (H-C8) to the C4 and C5 carbons of the ring.

The C5-H proton to C4 and C6. These correlations provide undeniable proof of the placement of the methyl and chloromethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It can be used to confirm the spatial arrangement of substituents in sterically hindered derivatives.

The reactivity of the chloromethyl group makes this compound a valuable synthetic intermediate. In situ NMR spectroscopy is a powerful method for monitoring its reactions in real-time. oxinst.comnih.govchemrxiv.org By conducting a reaction directly within an NMR tube, chemists can track the disappearance of reactant signals and the concurrent appearance of product signals. rsc.org For example, in a nucleophilic substitution reaction where the chlorine is displaced, one could monitor the decrease in the intensity of the chloromethyl proton singlet at ~4.7 ppm and the emergence of a new signal for the product's methylene (B1212753) group at a different chemical shift. This allows for the optimization of reaction conditions, the calculation of reaction kinetics, and the potential detection of transient, unstable intermediates that are not observable by conventional workup and analysis.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While obtaining a suitable single crystal of the parent compound this compound may be challenging, X-ray crystallography is an essential technique for determining the precise three-dimensional structure of its solid derivatives. wikipedia.orgnih.gov This method provides unequivocal information regarding bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding or π-stacking. In a reported crystal structure of a benzimidazole (B57391) derivative synthesized from a related 4-(chloromethyl)pyrimidine, X-ray analysis revealed a twisted conformation with a specific dihedral angle between the pyrimidine and benzimidazole rings. researchgate.net Such data is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.gov

Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.12
b (Å) 12.45
c (Å) 14.33
β (°) 95.6
Volume (ų) 1442.1

Note: This data is hypothetical and serves to illustrate the parameters obtained from an X-ray diffraction experiment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. guidechem.comias.ac.in They are excellent for identifying the presence of specific functional groups and can provide information on molecular symmetry and conformation.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features:

C-H Stretching: Aliphatic C-H stretches from the methyl and chloromethyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrimidine ring would be observed just above 3000 cm⁻¹.

C=N and C=C Stretching: A series of strong bands between approximately 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the pyrimidine ring vibrations.

C-Cl Stretching: A distinct band in the fingerprint region, typically between 650 cm⁻¹ and 800 cm⁻¹, is indicative of the C-Cl bond in the chloromethyl group.

Bending Vibrations: Various C-H bending vibrations for the methyl and ring protons would also be present in the fingerprint region.

Raman spectroscopy provides similar but often complementary information, particularly for the symmetric vibrations of the pyrimidine ring. nih.gov

Table 4: Key Expected IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹)
C-H Stretch (Aromatic) Pyrimidine Ring 3050 - 3150
C-H Stretch (Aliphatic) -CH₃, -CH₂Cl 2850 - 3000
C=N / C=C Stretch Pyrimidine Ring 1400 - 1600
C-H Bend -CH₃, -CH₂Cl 1375 - 1470

Note: Data is based on characteristic frequencies for the specified functional groups. ias.ac.innih.gov

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode using a C18 column, is a standard method for determining the purity of a sample. When coupled with a UV detector, a pure sample of this compound will yield a single, sharp peak at a characteristic retention time, as the pyrimidine ring is a strong chromophore. The area of this peak is proportional to the concentration, allowing for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique is ideal for analyzing complex reaction mixtures. ias.ac.in The gas chromatograph separates volatile components, which are then directly introduced into the mass spectrometer for identification. GC-MS allows for the separation and identification of this compound from related isomers, unreacted starting materials, or side products formed during a reaction, providing a comprehensive profile of the reaction mixture. mdpi.com Column chromatography using silica (B1680970) gel is also a fundamental preparative technique for its purification after synthesis. mdpi.com

Theoretical and Computational Chemistry Studies on 4 Chloromethyl 6 Methylpyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous properties can be derived. For 4-(Chloromethyl)-6-methylpyrimidine, these calculations would illuminate its reactivity, stability, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital without electrons and signifies the molecule's ability to accept electrons, acting as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrimidine (B1678525) ring, particularly the nitrogen atoms and the substituted carbon atoms. The LUMO would likely be centered on the pyrimidine ring and significantly on the antibonding orbital of the C-Cl bond in the chloromethyl group, indicating this site's susceptibility to nucleophilic attack. Computational studies on various pyrimidine derivatives confirm that the distribution of these orbitals is heavily influenced by the nature and position of substituents. researchgate.net

Table 1: Key Reactivity Descriptors from FMO Analysis (Illustrative) This table outlines the parameters that would be calculated in a typical FMO analysis.

Parameter Definition Predicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE) ΔE = ELUMO - EHOMO A smaller gap suggests higher chemical reactivity and lower kinetic stability.
Global Hardness (η) η = (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η) Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2 Measures the ability to attract electrons.
Electrophilicity Index (ω) ω = χ² / (2η) Quantifies the electrophilic character of the molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

While a specific MEP map for this compound is not published, one can be predicted. The nitrogen atoms of the pyrimidine ring, due to their high electronegativity and lone pairs of electrons, would be regions of strong negative potential (red). Conversely, the hydrogen atoms and, most significantly, the carbon atom of the chloromethyl group (C-CH₂Cl) would exhibit a positive potential (blue) due to the strong electron-withdrawing effect of the adjacent chlorine atom, marking it as a primary electrophilic site.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. It offers a balance of accuracy and computational cost, making it ideal for optimizing molecular geometry and predicting spectroscopic properties.

Using a functional like B3LYP with a basis set such as 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in this compound. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data if available, for instance, from X-ray crystallography studies on similar molecules. researchgate.net

Furthermore, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as NMR chemical shifts (¹H and ¹³C). These predictions are crucial for interpreting experimental spectra and confirming the molecular structure. For instance, calculations on a related dihydropyrimidinone showed fair correlation between calculated and experimental vibrational frequencies. researchgate.net

Table 2: Illustrative Data from Geometry Optimization using DFT This table shows the type of structural parameters obtained from a DFT geometry optimization.

Parameter Type Example (Atoms Involved) Expected Value Range
Bond Length C4-CH₂ (pyrimidine-methyl) ~1.50 Å
C-Cl (chloromethyl group) ~1.78 Å
N1=C2 (pyrimidine ring) ~1.34 Å
Bond Angle C5-C6-N1 (pyrimidine ring) ~116°
C4-C(H₂)-Cl ~110°
Dihedral Angle N1-C6-C4-C(H₂) Defines the orientation of the chloromethyl group relative to the ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide insight into the conformational flexibility and intermolecular interactions of a molecule in a condensed phase, such as in a solvent.

For this compound, an MD simulation would primarily explore the rotational freedom around the single bond connecting the chloromethyl group to the pyrimidine ring. This would reveal the preferred conformations of the side chain and the energy barriers between them. Furthermore, simulating the molecule in a solvent like water would allow for the study of solvation effects and the formation and dynamics of potential intermolecular interactions, such as hydrogen bonds between the pyrimidine nitrogens and solvent molecules. Such simulations are critical for understanding how the molecule behaves in a realistic chemical environment.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be elucidated.

A key reaction involving this compound is the nucleophilic substitution at the chloromethyl group, where the chlorine atom is replaced by a nucleophile. This is a synthetically important transformation. Computational modeling, often using DFT, can be employed to:

Identify the Transition State: The high-energy structure that connects reactants to products.

Calculate the Activation Energy: The energy barrier that must be overcome for the reaction to occur, which is directly related to the reaction rate.

Compare Reaction Pathways: For example, determining whether the substitution proceeds via an SN1 or SN2 mechanism.

Such studies provide a microscopic view of the reaction, revealing the precise geometric and electronic changes that occur as the reaction progresses. nih.gov

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with a specific property, often a biological activity. QSAR models are statistical equations derived from a dataset of compounds with known activities. nih.gov

A QSAR study involving this compound would require a series of analogues where the pyrimidine core is systematically modified. Various molecular descriptors would be calculated for each compound, including:

Electronic Descriptors: Dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area.

Lipophilic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices that describe molecular connectivity.

By correlating these descriptors with an observed activity (e.g., inhibitory concentration against an enzyme), a predictive model can be built. mdpi.com This model can then be used to estimate the activity of new, unsynthesized compounds and to identify the key structural features that govern the activity, thereby guiding the design of more potent molecules. While no specific QSAR models for this compound were found, numerous studies have successfully applied this methodology to other series of pyrimidine derivatives to predict activities ranging from anticancer to antifungal. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Chloromethyl)-6-methylpyrimidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods or glove boxes when handling volatile intermediates or toxic byproducts .
  • Waste Management : Segregate waste into halogenated organic containers and dispose via certified hazardous waste facilities. Avoid aqueous disposal due to potential environmental contamination .
  • Spill Response : Absorb spills with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate before disposal .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Chlorination of Precursors : React 6-methylpyrimidin-4-ol with POCl₃ under reflux (80–100°C) for 4–6 hours. Quench with ice-water and extract with dichloromethane. Yields typically range from 65–80% .
  • Substitution Reactions : Replace hydroxyl or amino groups on pyrimidine cores using chloromethylating agents like chloromethyl methyl ether (CME) in anhydrous conditions .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR (CDCl₃) : Peaks at δ 2.45 (s, 3H, CH₃), 4.75 (s, 2H, CH₂Cl), and 8.45–8.60 (m, pyrimidine protons) .
  • ¹³C NMR : Assign chloromethyl (CH₂Cl) at ~45 ppm and pyrimidine carbons at 155–165 ppm .
  • FT-IR : Stretching vibrations for C-Cl (~650 cm⁻¹) and pyrimidine ring (C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations aid in analyzing the electronic structure of this compound?

  • Methodological Answer :

  • Computational Setup : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (FMOs). Compare HOMO-LUMO gaps with experimental UV-Vis spectra .
  • Reactivity Predictions : Calculate Mulliken charges to identify electrophilic sites (e.g., chloromethyl group) for nucleophilic substitution reactions .

Q. What strategies optimize the regioselectivity of nucleophilic substitution at the chloromethyl group?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of reagents like amines or thiols, improving substitution yields (>85%) .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems .
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., elimination) during substitutions .

Q. How do researchers assess the purity of this compound derivatives via HPLC?

  • Methodological Answer :

  • Column : C18 reverse-phase column (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of acetonitrile (20–90%) and 0.1% trifluoroacetic acid in water over 20 minutes.
  • Detection : UV at 254 nm. Retention times for derivatives range from 8–12 minutes .

Q. What are the challenges in functionalizing this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Stability Issues : The chloromethyl group is prone to hydrolysis; store derivatives under anhydrous conditions or stabilize with desiccants .
  • Bioisosteric Replacements : Replace chlorine with fluoromethyl or azidomethyl groups to improve pharmacokinetic properties .

Q. How can solvent choice influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Pd-Catalyzed Couplings : Use toluene or dioxane for Suzuki-Miyaura reactions to stabilize palladium catalysts and prevent dehalogenation .
  • Green Solvents : Ethanol/water mixtures (7:3 v/v) enable microwave-assisted reactions with reduced environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.